Product packaging for Carquejol(Cat. No.:CAS No. 23734-06-7)

Carquejol

Cat. No.: B3061002
CAS No.: 23734-06-7
M. Wt: 150.22 g/mol
InChI Key: CBYONFNNEHVJSW-UHFFFAOYSA-N
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Description

Carquejol, a bicyclic sesquiterpene alcohol with the molecular formula C12H16O2, is a constituent of the medicinal plant Baccharis trimera (Less.) DC., commonly known as Carqueja . This plant is native to South America and is widely used in traditional medicine, with research indicating antioxidant, anti-inflammatory, and antidiabetic properties in its extracts . The chemical structure of this compound has been characterized through spectroscopic studies including FT-IR and NMR, confirming its sesquiterpenoid nature . As a research chemical, this compound serves as a high-purity phytochemical reference standard for the analysis and quality control of Baccharis trimera extracts. Investigations into the biological activities of Carqueja have shown that its extracts can improve the oxidative stress resistance in model organisms, increase defenses against β-amyloid toxicity, and exhibit a protective effect in a metabolic disorder context . While these promising activities are documented for the plant extract, further research is needed to fully elucidate the specific mechanistic role and contribution of isolated this compound to these observed effects. Researchers value this compound for natural product isolation studies, phytochemical profiling, and as a starting point for the synthesis of derivatives. This product is intended for research use only by qualified laboratory professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O B3061002 Carquejol CAS No. 23734-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-7(2)10-8(3)5-4-6-9(10)11/h4,6,9-11H,1,3,5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYONFNNEHVJSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1C(C=CCC1=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946528
Record name 5-Methylidene-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23734-06-7
Record name o-Mentha-1(7),4,8-trien-3-ol, (2R,3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023734067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methylidene-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution of Carquejol

This compound is a monoterpenoid alcohol found predominantly in the essential oils of certain plant species, particularly within the Baccharis genus. Native to South America, these plants have a history of use in traditional medicine, and their essential oils are valued for their characteristic aroma. wordpress.comresearchgate.net The distribution of these plants spans several countries, including Brazil, Argentina, Peru, and Uruguay. rain-tree.comparamountplants.co.uk

Baccharis trimera, commonly known as "carqueja," is a shrub native to South America and is considered a significant natural source of this compound. wordpress.comwikiphyto.orgnih.gov This plant is widely distributed throughout the region and has been the subject of numerous phytochemical studies to characterize the composition of its essential oil. nih.govnih.gov this compound and its derivative, carquejyl acetate (B1210297), are often highlighted as distinctive components of the essential oil extracted from B. trimera. wordpress.comconicet.gov.ar

The chemical makeup of the essential oil from B. trimera can be complex. While this compound is a characteristic component, its concentration can vary. Studies have identified a wide array of other compounds, with sesquiterpenes often being more abundant than monoterpenes. sld.cu Research has revealed the presence of compounds such as β-pinene, (E)-caryophyllene, bicyclogermacrene, germacrene D, spathulenol, and α-humulene in varying amounts. sld.cuufms.br One study suggested that the essential oil of B. trimera is primarily composed of this compound, carquejyl acetate, α and β-pinene, trans-β-ocimene, nerolidol, and spathulenol. sld.cu

Table 1: Major Chemical Constituents Identified in the Essential Oil of Baccharis trimera from Various Studies

Compound Percentage (%) Reference
β-Pinene 23.4% sld.cu
(E)-Caryophyllene 18.9% ufms.br
Bicyclogermacrene 15.6% ufms.br
Germacrene D 10.5% ufms.br
Carquejyl Acetate 50.5% unesp.br
This compound 10.2% unesp.br

Baccharis genistelloides, another species often referred to as "carqueja" and considered a synonym for B. trimera in some contexts, is also a well-documented source of this compound. rain-tree.comethnobotanyjournal.orgconcytec.gob.pe This plant is widely distributed in Brazil and other parts of South America. paramountplants.co.uktandfonline.compfaf.org The essential oil extracted from B. genistelloides is noted for containing both this compound and its ester, carquejyl acetate. tandfonline.comtandfonline.com

In many analyses of B. genistelloides essential oil, carquejyl acetate is found to be the main constituent, sometimes comprising over 40% of the total oil composition. tandfonline.comtandfonline.com this compound itself is also present, though often in smaller concentrations, such as around 2% in one study. tandfonline.comtandfonline.com The Brazilian Pharmacopoeia specifies that "Carqueja" essential oil should contain at least 9% this compound and 45% carquejyl acetate. unesp.br Over 100 different compounds have been identified in the essential oil of this species, with carquejyl acetate considered its phytochemical marker. ethnobotanyjournal.orgconcytec.gob.pe Other significant components include β-pinene, palustrol, and germacrene D. tandfonline.comtandfonline.com

Table 2: Chemical Composition of Essential Oil from Baccharis genistelloides

Compound Percentage (%) Reference
Carquejyl Acetate 42.8% tandfonline.comtandfonline.com
β-Pinene 8.2% tandfonline.comtandfonline.com
Palustrol 5.7% tandfonline.comtandfonline.com
Germacrene D 4.3% tandfonline.comtandfonline.com

The chemical composition of essential oils, including the concentration of this compound, can exhibit significant variation. This variability is common among aromatic plants and is influenced by a combination of genetic factors, geographical location, climate, and the developmental stage of the plant at harvest. kgut.ac.irsemanticscholar.orgnih.gov

For Baccharis species, differences in essential oil profiles have been observed between wild and cultivated plant populations. sld.cu Seasonal variations also play a crucial role; for example, samples of B. trimera collected during flowering from March to May showed high percentages of globulol (B158503) and spathulenol, while samples from June to February had germacrene D and (E)-caryophyllene as major constituents. sld.cu In cultivated samples from the same June-February period, a high content of ledol (B1674693) was noted. sld.cu Environmental factors such as water stress and ambient temperature can also regulate the production and content of essential oils in Baccharis species. mdpi.com These findings underscore that the relative amounts of this compound and other terpenes are not static but change in response to diverse environmental and developmental cues. kgut.ac.ir

Extraction Techniques for Essential Oils Containing this compound

The isolation of this compound from its botanical sources is achieved through the extraction of the plant's essential oil. The choice of extraction method depends on the chemical properties of the desired compounds, such as their volatility and stability. iastate.edu

Steam distillation is the most widely used industrial method for extracting essential oils from plant materials, accounting for the vast majority of global production. mdpi.com This technique is favored for its relative simplicity, low cost, and its status as an environmentally clean method since it uses water steam as the solvent. mdpi.complapiqui.edu.ar The process is particularly suitable for volatile and hydrophobic compounds like this compound. iastate.edu

In steam distillation, steam is generated and passed through the plant material (e.g., leaves and stems of Baccharis trimera). mdpi.comiastate.edu The hot steam causes the plant's aromatic compounds to vaporize. This mixture of steam and volatile compounds then travels to a condenser, where it is cooled. Upon cooling, the vapor condenses back into a liquid, which is collected in a receiver. Because essential oils are generally immiscible with water, the oil, containing this compound, naturally separates from the aqueous phase (hydrosol), allowing for its collection. iastate.eduresearchgate.net

Solvent extraction, also known as liquid-liquid extraction, is another method used to isolate compounds from natural sources. organomation.com This technique separates compounds based on their differing solubilities in two immiscible liquids, typically water and an organic solvent. organomation.com The process involves mixing the plant material with a selected solvent that has a high affinity for the target compounds.

A common apparatus for this method on a laboratory scale is the Soxhlet extractor, which performs a continuous extraction by repeatedly passing a heated solvent through the sample material. organomation.comnih.gov The choice of solvent is critical and depends on the polarity of the target compound. Common solvents used for extracting bioactive compounds from plants include hexane, ethanol, chloroform, and ethyl acetate. organomation.comnih.govaocs.org After extraction, the solvent is typically removed through evaporation, leaving behind a concentrated extract containing the desired compounds, such as this compound. While effective, this method requires careful consideration of the solvent's potential toxicity and environmental impact. utwente.nlsyensqo.com

Chromatographic Isolation and Purification Strategies

The separation of this compound from the complex mixture of compounds present in the essential oil of Baccharis trimera relies on chromatographic methods. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase. libretexts.orgchemistryhall.com

Silica (B1680970) gel column chromatography is a fundamental technique used for the purification of compounds from mixtures. labbox.eucolumn-chromatography.com In the context of isolating this compound, the crude essential oil is first applied to the top of a column packed with silica gel, a highly polar stationary phase. labbox.eukanto.co.jp

A solvent or a mixture of solvents, known as the mobile phase or eluent, is then passed through the column. The separation principle is based on polarity. nih.gov Since silica gel is polar, non-polar compounds have a weaker interaction with the stationary phase and travel down the column more quickly with the mobile phase. libretexts.org Conversely, more polar compounds interact more strongly with the silica gel and elute more slowly. By gradually increasing the polarity of the mobile phase (a technique known as gradient elution), the various compounds within the essential oil can be separated and collected in different fractions. This compound, being a moderately polar monoterpenoid alcohol, would be eluted from the column at a specific solvent polarity, allowing for its separation from less polar hydrocarbons and more polar compounds.

Table 1: Parameters in Silica Gel Column Chromatography for this compound Isolation

ParameterDescriptionPurpose
Stationary Phase High-purity silica gel (e.g., 60 Å, 70-230 mesh). column-chromatography.comcarlroth.comA polar adsorbent that interacts differently with various compounds in the essential oil based on their polarity.
Mobile Phase (Eluent) A non-polar solvent (e.g., hexane) with a gradual increase in a more polar solvent (e.g., ethyl acetate).To carry the compounds through the column; the polarity is adjusted to selectively elute different components.
Sample Application The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.To introduce the mixture to the stationary phase in a concentrated band for optimal separation.
Elution The mobile phase is passed through the column, and different fractions are collected sequentially.To separate the mixture into its individual components based on their elution time.
Fraction Collection Small volumes of the eluent are collected in separate tubes as they exit the column.To isolate the separated compounds for further analysis.

Throughout the column chromatography process, Thin Layer Chromatography (TLC) is used as a rapid and efficient analytical tool to monitor the separation. libretexts.orgrroij.com It helps to identify which fractions collected from the column contain the target compound, this compound.

A small spot from each collected fraction is applied to a TLC plate, which is a glass or aluminum plate coated with a thin layer of silica gel. rroij.comnih.gov The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The solvent moves up the plate by capillary action, separating the components of each spot. longdom.org

After the solvent front nears the top of the plate, the plate is removed, dried, and visualized, often using a UV lamp or chemical staining agents. nih.gov The position of a compound on the developed TLC plate is quantified by its Retention Factor (Rf), calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. libretexts.org Fractions that show a spot with the same Rf value as a pure this compound standard are identified as containing the desired compound and are combined for further processing.

Table 2: Application of TLC in Monitoring this compound Purification

StepDescriptionRationale
Spotting Tiny spots of the crude mixture, a this compound standard (if available), and each collected fraction are applied to the baseline of a TLC plate. chemistryhall.comrroij.comTo compare the separation of the fractions against the original mixture and a pure reference.
Development The plate is placed in a chamber with a pre-determined solvent system (mobile phase).To allow the mobile phase to move up the plate, separating the compounds based on their affinity for the stationary and mobile phases. longdom.org
Visualization The dried plate is observed under UV light or treated with a staining agent (e.g., potassium permanganate) to reveal the spots.To make the separated, often colorless, compounds visible for analysis.
Analysis The Retention Factor (Rf) of the spots in each fraction is calculated and compared to the Rf of the this compound standard. libretexts.orgTo identify the fractions that contain pure or enriched this compound.

After the fractions containing this compound have been identified by TLC and combined, the final purity of the isolated compound is typically assessed using Gas Chromatography (GC). libretexts.org GC is a powerful analytical technique for separating and analyzing volatile compounds. omicsonline.org

In GC, a small amount of the isolated this compound sample is injected into the instrument, where it is vaporized. oshadhi.co.uk An inert carrier gas, such as helium or nitrogen, then carries the vaporized sample through a long, thin column. omicsonline.orgorganomation.com The separation is based on the differential partitioning of the compounds between the carrier gas (mobile phase) and a stationary phase coated on the inside of the column. omicsonline.org Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

As each component exits the column, it is detected, and a signal is generated. The resulting chromatogram plots the detector response against retention time. oshadhi.co.uk For a highly pure sample of this compound, the GC analysis should yield a single, sharp peak. libretexts.org The presence of other peaks would indicate impurities. libretexts.orgchromatographyonline.com Specific chiral GC columns can also be used to separate and quantify the different enantiomers of this compound. conicet.gov.ar

Biosynthetic Pathways and Precursors

Proposed Biogenetic Origin of Carquejol

The biogenetic origin of this compound is considered unusual due to its o-menthane skeleton. conicet.gov.arconicet.gov.ar The o-menthane framework is rare among natural products, with this compound being one of the few known examples, primarily found in the Asteraceae family. conicet.gov.arunne.edu.ar

This compound is recognized as the oldest member of monoterpenoids based on the rare o-menthane skeleton. conicet.gov.arpageplace.de This structural classification highlights its departure from the more common p-menthane (B155814) or m-menthane monoterpenes. pageplace.de

While the precise enzymatic pathway to this compound is not fully elucidated, speculative derivations have been proposed. One such hypothesis suggests a derivation from beta-pinene (B31000). conicet.gov.ar Beta-pinene is a bicyclic monoterpene that is also derived from GPP. wikipedia.org Biotransformation studies on beta-pinene by microorganisms have shown the production of various compounds, including pinocarveol, which can be further converted to other products. mdpi.com Although a direct enzymatic conversion of beta-pinene to this compound has not been definitively proven, the structural relationship between these monoterpenes suggests a potential link through a series of rearrangement and modification steps.

This compound is classified as an irregular monoterpene because its carbon skeleton does not strictly follow the isoprene (B109036) rule of head-to-tail linkage of isoprene units, a principle that governs the biosynthesis of most terpenoids. conicet.gov.ar This deviation results in unique structural arrangements, such as the o-menthane skeleton, which are less common in nature compared to regular monoterpenes. conicet.gov.arconicet.gov.ar The biosynthesis of irregular monoterpenes often involves unusual cyclization or rearrangement mechanisms catalyzed by specific enzymes. conicet.gov.ar

Enzymatic Steps and Catalytic Mechanisms

The enzymatic steps and catalytic mechanisms involved in this compound biosynthesis are not yet fully understood and remain largely hypothetical. The formation of the irregular o-menthane skeleton from a standard terpenoid precursor like GPP or a related monoterpene such as beta-pinene would necessitate specific enzymatic transformations, likely involving complex carbocation-driven cyclization and rearrangement reactions. nih.govlipidmaps.org

The formation of the o-menthane skeleton of this compound from a precursor like beta-pinene would likely involve ring opening and subsequent cyclization or rearrangement events. Hypothetical mechanisms could involve carbocation intermediates generated by the action of terpene synthases or other modifying enzymes. nih.govlipidmaps.org These intermediates could undergo a series of hydride or alkyl shifts and cyclizations to form the unique ring structure of this compound. While specific mechanisms for this compound have not been detailed in the literature, the biosynthesis of other irregular terpenoids provides precedents for such complex enzymatic rearrangements. researchgate.net

The biosynthesis of terpenoids is catalyzed by a diverse family of enzymes, with terpene synthases (TPSs) playing a key role in generating the core carbon skeletons from prenyl diphosphate (B83284) precursors like GPP. tandfonline.comnih.govmdpi.com Following the formation of the basic terpene scaffold, further structural modifications, such as hydroxylation, oxidation, and methylation, are often carried out by tailoring enzymes, including cytochrome P450 monooxygenases and other modifying enzymes. nih.govmdpi.comresearchgate.net While specific enzymes directly responsible for this compound biosynthesis have not been definitively identified, it is hypothesized that a specific terpene synthase or a series of modifying enzymes catalyze the unusual cyclization and rearrangement steps leading to the o-menthane skeleton. conicet.gov.arlipidmaps.org Research into the enzymes involved in irregular monoterpene biosynthesis in plants, particularly within the Asteraceae family where this compound is found, may shed light on the specific enzymatic machinery involved. conicet.gov.ar

This compound is a monoterpenoid compound primarily found in species of the Baccharis genus, notably in Baccharis trimera and other species within the section Caulopterae. scielo.brmdpi.comresearchgate.netscielo.br Monoterpenes like this compound are generally derived from the universal C10 precursor, geranyl pyrophosphate (GPP). GPP is synthesized through either the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids.

While the detailed enzymatic steps leading specifically to this compound from GPP are not extensively elucidated in the provided literature, a possible biosynthetic pathway involving a p-menthane skeleton has been proposed. conicet.gov.ar This suggests that the biosynthesis likely involves cyclization and subsequent rearrangement of a monoterpene precursor. Research by Bohlmann and Zdero in 1969 contributed to the understanding of the potential biosynthetic route for this compound. conicet.gov.ar

Carquejyl acetate (B1210297), an acetylated derivative of this compound, is frequently found alongside this compound in Baccharis essential oils and is sometimes the predominant compound. mdpi.comscielo.brthegoodscentscompany.comchem960.comqmclab.com The presence of carquejyl acetate suggests a close biosynthetic relationship, likely involving an acetylation step of this compound.

Factors Influencing Biosynthetic Regulation and Yields

The concentration and yield of this compound, as part of the essential oil composition in Baccharis species, can be influenced by a variety of factors, including environmental conditions and biological characteristics of the plant. Quantitative differences in the composition of essential oils, including the percentage of this compound or carquejyl acetate, have been observed across different Baccharis species and even within the same species collected from varying geographical locations or harvested at different times. scielo.brmdpi.comscielo.brscispace.com

Environmental factors such as geographical location, climatic conditions, and sunlight exposure play a significant role in shaping the chemical profile and essential oil yield. scielo.brmdpi.comscispace.com For instance, studies have indicated that plants growing in sunnier areas may exhibit higher essential oil yields compared to those in partial shade. scispace.com These environmental variations can lead to different chemotypes within a species, where certain compounds like this compound may be present in varying concentrations or even be absent in some populations. scielo.brscielo.br

Biological factors, including the specific Baccharis species, the existence of different chemotypes, the gender of the plant, and the harvest stage, also contribute to the observed variability in this compound content. mdpi.comscielo.brscispace.com While some studies on B. trimera have suggested that male specimens might yield higher amounts of essential oil compared to female specimens, other research has found no significant difference in essential oil composition based on gender. mdpi.comscielo.br The harvest stage can also influence the concentration of volatile compounds, with one study noting a higher concentration of this compound in the buds compared to other parts of the plant. scielo.br

The percentage of this compound or its acetate derivative can vary considerably depending on the plant source and collection conditions, as illustrated by the data from various studies:

Baccharis Species / Plant PartCompoundApproximate PercentageSource
Baccharis trimera (Southern Brazil)Carquejyl acetate38% - 73% scielo.br
Baccharis trimera (Southern Brazil, buds)This compound17.0% scielo.br
Baccharis notosergilaThis compound~2% researchgate.net
Baccharis species (various)Spathulenol8.2% - 38.2% scielo.brscielo.br
Baccharis species (various)Caryophyllene oxide3.6% - 22.4% scielo.brscielo.br

These quantitative differences underscore the complex interplay of genetic and environmental factors that regulate the biosynthesis and accumulation of this compound and other volatile compounds in Baccharis species.

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (gCOSY, gHSQC, gHMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, including gradient-selected Correlation Spectroscopy (gCOSY), gradient-selected Heteronuclear Single Quantum Coherence (gHSQC), and gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC), are crucial for establishing the connectivity of atoms within a molecule. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.brnih.govresearchgate.net These techniques provide detailed information about proton-proton couplings (gCOSY), one-bond carbon-proton correlations (gHSQC), and long-range carbon-proton correlations (gHMBC), respectively. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.brnih.govresearchgate.netmdpi.com In the case of Carquejol, these 2D NMR experiments were utilized to confirm the proposed o-menthane structure and assign the specific positions of the functional groups. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.br Analysis of the gCOSY spectrum reveals coupled protons, indicating adjacent hydrogen atoms. The gHSQC spectrum correlates carbons with the protons directly attached to them, aiding in the assignment of 1H and 13C signals. The gHMBC spectrum provides correlations between carbons and protons separated by two or three bonds, which is invaluable for piecing together the molecular framework and identifying quaternary carbons and the positions of substituents. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.brmdpi.com

Mass Spectrometry (MS)

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which helps in determining its molecular formula and structural subunits. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.brnih.gov For this compound, Mass Spectrometry has been employed as part of the characterization process. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.br The molecular ion peak in the mass spectrum corresponds to the molecular weight of this compound (C10H14O). nih.gov Analysis of the fragmentation pattern can provide further insights into the structure by indicating the presence of specific functional groups and the ways in which the molecule breaks apart under ionization. nih.gov

Electronic Circular Dichroism (ECD) for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.brnih.govmdpi.com ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.br The experimental ECD spectrum is then compared with theoretically calculated ECD spectra for possible stereoisomers. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.brnih.govmdpi.com A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.brnih.govmdpi.com In the structural investigation of this compound, the comparison of experimental ECD spectra with theoretical calculations was instrumental in confirming its absolute configuration. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.br

Stereochemical Investigations

Stereochemical investigations focus on the three-dimensional arrangement of atoms in a molecule, including the identification of stereocenters and the determination of absolute and relative configurations. pitt.edusoka.ac.jpdeogiricollege.org

Identification of Asymmetric Carbons

Asymmetric carbons, also known as chiral centers or stereocenters, are carbon atoms bonded to four different atoms or groups of atoms. pitt.edusoka.ac.jpdeogiricollege.org These centers are responsible for the chirality of a molecule. pitt.edusoka.ac.jpdeogiricollege.org The presence and location of asymmetric carbons in this compound are key to understanding its stereochemistry. Based on the structure of this compound (5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol), the carbon atoms at positions 4 and 5 are identified as asymmetric carbons.

Analysis of Stereoisomers and Enantiomeric Purity

Stereoisomers are compounds with the same molecular formula and connectivity but different three-dimensional arrangements of atoms. deogiricollege.org For a molecule with n asymmetric centers, there can be up to 2n stereoisomers. These include enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not enantiomers). deogiricollege.orgmasterorganicchemistry.com this compound, with two asymmetric carbons, can exist as multiple stereoisomers. Studies have investigated different possible stereoisomers of this compound. conicet.gov.ar Enantiomeric purity refers to the proportion of one enantiomer in a mixture. Chiral Gas Chromatography (GC) has been used to assess the enantiomeric purity of natural this compound, indicating that the natural product is enantiomerically pure. conicet.gov.ar

Absolute Configuration Assignment (e.g., (4S,5R) configuration)

Assigning the absolute configuration involves determining the specific spatial arrangement of substituents around each asymmetric carbon using the Cahn-Ingold-Prelog (CIP) priority rules, leading to (R) or (S) designations. pitt.edusoka.ac.jpdeogiricollege.orglibretexts.org For this compound, studies involving the comparison of experimental and theoretical ECD spectra have confirmed the absolute configuration. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.br Specifically, the (4S,5R) configuration has been assigned to natural this compound. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.br This indicates the specific spatial arrangement of the groups around the carbon atoms at positions 4 and 5. The (4S,5R) configuration implies a cis relationship between the isopropenyl and hydroxyl groups in the most stable conformation. conicet.gov.ar

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound32054
Carquejyl acetate (B1210297)208438

Data Tables

While specific raw NMR or MS peak data for this compound were not directly extracted in a format suitable for interactive tables from the search results, the text confirms that these data were acquired and used for structural elucidation. conicet.gov.arresearchgate.netconicet.gov.arcapes.gov.br The key findings regarding stereochemistry and configuration are summarized below.

Summary of Stereochemical Findings for Natural this compound

FeatureFindingMethod(s) Used
Asymmetric CarbonsPositions 4 and 5Structural Analysis
Enantiomeric PurityEnantiomerically pureChiral GC
Absolute Configuration(4S,5R)Experimental & Theoretical ECD
Relative Configuration (C4, C5)cis (in most stable conformer)Conformational Analysis, ECD

Computational Chemistry Approaches to Structural Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has been extensively applied to investigate the structural and electronic properties of this compound. These approaches complement experimental spectroscopic techniques, providing deeper insights into the molecule's behavior and reactivity conicet.gov.ar.

Density Functional Theory (DFT) Calculations

DFT calculations have been employed to perform structural theoretical investigations on the possible stereostructures of this compound. conicet.gov.ar. Studies have utilized hybrid functionals such as B3LYP in conjunction with basis sets like 6-31G* and 6-311++G** to optimize geometries and calculate various molecular properties conicet.gov.ar. Time-dependent DFT (TD-DFT) calculations have also been used, for instance, to predict the ultraviolet-visible (UV-Vis) and Electronic Circular Dichroism (ECD) spectra, aiding in the confirmation of the absolute configuration of natural this compound conicet.gov.ar.

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves exploring its energetically favorable spatial arrangements. iupac.org. Computational studies have identified multiple possible structures for this compound, with only a subset exhibiting higher populations and minimal energies conicet.gov.ar. Energy minimization procedures, often combined with systematic or random search methods, are used to find the lowest energy conformations (global minima) and other stable conformers (local minima) iupac.orgslideshare.net. For this compound, studies have focused on the most stable conformers of its different configurations conicet.gov.ar.

Theoretical Vibrational Assignments

Theoretical vibrational assignments for this compound have been performed by calculating force fields for its stable configurations using methods like the Scaled Quantum Mechanical Force Field (SQMFF) procedure conicet.gov.ar. These calculated vibrational spectra (infrared and Raman) are then compared with experimental data to perform complete assignments of observed bands conicet.gov.ar. This process helps to understand the molecule's vibrational modes and confirm the accuracy of the theoretical models conicet.gov.ar.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution within a molecule and identify potential sites for electrophilic and nucleophilic attack uni-muenchen.delibretexts.org. For this compound, MEP surfaces have been calculated using charges derived from methods like Merz-Kollman (MK) charges conicet.gov.ar. These maps reveal that the nucleophilic and electrophilic sites with higher reactivity are primarily centered on the hydroxyl (-OH) groups conicet.gov.ar. Analyzing MEP values can also provide insights into the relative electronegativity of atoms within the molecule conicet.gov.ar.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analyses

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) analyses are computational techniques used to examine the stability, bonding characteristics, and topological properties of a molecule conicet.gov.arjmaterenvironsci.com. NBO studies on this compound have provided insights into its stability, suggesting higher stability for certain conformers conicet.gov.ar. AIM analyses support the stability of specific conformers and can reveal characteristics of hydrogen bonds and topological properties within the molecule conicet.gov.arresearchgate.netcapes.gov.br. These analyses help to understand the electron distribution, bond orders, and donor-acceptor interactions within the this compound structure conicet.gov.ar.

Frontier Orbital Theory and Chemical Reactivity Prediction

Frontier Orbital Theory (FOT), which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for predicting chemical reactivity fiveable.melibretexts.orgucsb.edu. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of a molecule's kinetic stability and chemical reactivity conicet.gov.ar. Computational studies on this compound have calculated its frontier orbitals and derived descriptors such as chemical potential, electronegativity, global hardness, global softness, and global electrophilicity index conicet.gov.ar. These studies suggest that this compound has lower reactivity compared to some other terpenes based on its gap values conicet.gov.ar. However, the similarity in nucleophilicity indexes with other terpenes might contribute to its biological activities conicet.gov.ar.

Synthetic Approaches and Derivative Chemistry

Total Synthesis Strategies of Carquejol

The complete chemical synthesis of this compound from simpler, achiral starting materials presents a significant challenge to organic chemists. The molecule's specific stereochemistry and the arrangement of its functional groups require carefully planned synthetic routes.

Established Synthetic Pathways and Reaction Conditions

A notable total synthesis of this compound has been achieved starting from (R)-piperitone. This approach utilizes a series of well-established organic reactions to construct the carbon skeleton and introduce the necessary functional groups with the correct stereochemistry.

One reported pathway involves the initial reduction of (R)-piperitone with sodium borohydride (B1222165) (NaBH4) in methanol (B129727) at a low temperature (-30 °C). This reaction selectively reduces the ketone to a hydroxyl group, yielding a mixture of diastereomeric alcohols. This is followed by an epoxidation reaction using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) (CH2Cl2). The subsequent reaction with a strong base, lithium diisopropylamide (LDA), in tetrahydrofuran (B95107) (THF) at -78 °C, facilitates a key intramolecular rearrangement to form an intermediate that is then subjected to a Wittig reaction. The final step of this synthesis involves a reduction using lithium aluminum hydride (LiAlH4) to yield this compound.

Table 1: Key Reactions and Conditions in the Total Synthesis of this compound from (R)-Piperitone

StepReagents and ConditionsPurpose
1. Reduction NaBH4, Methanol, -30 °CReduction of the ketone in piperitone (B146419) to a hydroxyl group.
2. Epoxidation m-CPBA, CH2Cl2Formation of an epoxide ring.
3. Rearrangement LDA, THF, -78 °CIntramolecular rearrangement to form a key intermediate.
4. Wittig Reaction Ph3P=CH2, THFIntroduction of the exocyclic methylene (B1212753) group.
5. Final Reduction LiAlH4, THFReduction to yield the final this compound molecule.

Challenges in Stereo- and Regioselective Synthesis

The synthesis of this compound is complicated by the presence of multiple stereocenters and the need for precise control over the placement of functional groups.

A primary challenge lies in the stereoselective reduction of the ketone in the piperitone starting material. This step can lead to a mixture of diastereomers, necessitating either a highly selective reaction or a subsequent separation of the desired isomer. The relative orientation of the hydroxyl and isopropenyl groups is crucial for the final structure of this compound.

Regioselectivity becomes a significant hurdle during the epoxidation step. The piperitone derivative contains two double bonds, and the reaction must be controlled to selectively epoxidize the endocyclic double bond over the exocyclic one. The choice of epoxidizing agent and reaction conditions is critical to achieving this selectivity. Furthermore, the subsequent base-catalyzed rearrangement must proceed in a regioselective manner to form the desired carbocyclic framework. Failure to control this step could lead to the formation of undesired constitutional isomers.

Semi-Synthesis of this compound Derivatives

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material like this compound, provides a more direct route to its derivatives.

Synthesis of Carquejyl Acetate (B1210297)

Carquejyl acetate, an ester derivative of this compound, can be synthesized through a direct acetylation reaction. This process typically involves treating this compound with an acetylating agent such as acetic anhydride (B1165640) in the presence of a base or catalyst. The base, often pyridine (B92270) or a tertiary amine, acts as a scavenger for the acetic acid byproduct and can also catalyze the reaction. The reaction is generally straightforward, with the hydroxyl group of this compound nucleophilically attacking the carbonyl carbon of acetic anhydride, leading to the formation of the acetate ester and acetic acid.

Synthesis of Carquejiphenol (CARP) from this compound

The synthesis of carquejiphenol (CARP) from this compound has been documented. youtube.com This transformation involves the aromatization of the cyclohexene (B86901) ring of this compound. One reported method utilizes an oxidation-dehydration process. This compound is first oxidized, and subsequent acid-catalyzed dehydration and rearrangement lead to the formation of the phenolic ring of carquejiphenol. youtube.com

A specific procedure involves dissolving this compound in an organic solvent and treating it with an oxidizing agent. The reaction mixture is then subjected to acidic conditions to promote dehydration and aromatization. youtube.com The product, carquejiphenol, is then purified using chromatographic techniques. youtube.com

Synthesis of Carquejone

Carquejone, the ketone corresponding to the alcohol this compound, can be prepared through the oxidation of this compound. This transformation requires the use of an oxidizing agent that can selectively convert a secondary alcohol to a ketone without affecting other sensitive functional groups in the molecule, such as the double bonds.

A common and effective reagent for this type of oxidation is pyridinium (B92312) chlorochromate (PCC). PCC is known for its mild and selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. organic-chemistry.orglibretexts.org The reaction is typically carried out in a suitable organic solvent, such as dichloromethane, at room temperature. organic-chemistry.org The solid PCC is added to a solution of this compound, and the reaction is monitored until the starting material is consumed. The workup procedure involves filtering off the chromium byproducts and purifying the resulting carquejone.

Preparation of this compound Oxide (7,8-epoxy-carquejol)

This compound oxide, formally known as 7,8-epoxy-carquejol, is a key derivative obtainable through the epoxidation of the exocyclic double bond of the this compound molecule. While specific literature detailing the synthesis of this compound oxide is limited, the preparation can be inferred from established methods for the epoxidation of structurally analogous terpenes, such as carvone (B1668592). The selective epoxidation of the electron-rich trisubstituted double bond at the 7,8-position is the primary focus.

The most common method for such transformations involves the use of peroxy acids. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose due to its relative stability and effectiveness in converting alkenes to epoxides. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (CH₂Cl₂), at controlled temperatures to minimize side reactions. The mechanism involves the concerted transfer of an oxygen atom from the peroxy acid to the double bond.

Alternative and potentially greener methods for epoxidation have been explored for similar substrates, which could be applicable to this compound. These include chemoenzymatic methods or the use of catalytic systems involving metals like vanadium or tungsten in the presence of an oxidant like hydrogen peroxide (H₂O₂). mdpi.com These catalytic approaches reduce the need for stoichiometric amounts of expensive and potentially hazardous oxidizing agents.

Table 1: Potential Methods for the Preparation of this compound Oxide

Reagent/Catalyst System Oxidant Solvent Typical Conditions Reference Principle
m-CPBA - Dichloromethane 0°C to room temp. Standard peroxy acid epoxidation
Vanadium/Tungsten Catalyst H₂O₂ Various Controlled temp. Metal-catalyzed oxidation mdpi.com
Chemoenzymatic O₂/H₂O₂ Aqueous/Biphasic Biocatalytic conditions Enzymatic oxidation mdpi.com
N-Bromosuccinimide (NBS) - DMSO, then base Two-step Halohydrin formation & cyclization mdpi.com

Derivatization for Enhanced Bioactivity

The modification of natural products is a common strategy in medicinal chemistry to improve their therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profiles. While dedicated studies on the derivatization of this compound for enhanced bioactivity are not extensively documented, general principles of terpenoid modification can be applied to hypothesize potential strategies. The primary functional groups available for derivatization in this compound are the secondary hydroxyl group and the two carbon-carbon double bonds.

Strategies for derivatization could include:

Esterification/Etherification: The secondary alcohol at C-2 can be converted into a variety of esters or ethers. This modification alters the molecule's lipophilicity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability and targeted activity.

Modification of Double Bonds: The double bonds can be subjected to reactions such as hydrogenation, halogenation, or hydrohalogenation. These modifications can influence the molecule's shape and electronic properties, which may affect its interaction with biological targets.

Epoxidation and Ring-Opening: As discussed previously, the 7,8-double bond can be epoxidized. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functionalities, creating a library of new derivatives for biological screening. researchgate.net

These derivatization approaches are fundamental in the development of new bioactive compounds from natural product scaffolds. nih.govmdpi.comnih.gov

Table 2: Potential Derivatization Strategies for this compound

Functional Group Reaction Type Potential Reagents Resulting Derivative Class Potential Impact on Bioactivity
C-2 Hydroxyl Esterification Acyl chlorides, Carboxylic anhydrides Esters Altered lipophilicity, improved cell membrane permeability
C-2 Hydroxyl Etherification Alkyl halides Ethers Modified solubility and metabolic stability
C-7,8 Double Bond Epoxidation m-CPBA, H₂O₂/Catalyst Epoxides Precursor for further functionalization
Epoxide Ring Nucleophilic Ring-Opening Amines, Alcohols, Thiols Amino alcohols, Ether alcohols Introduction of new pharmacophores

Novel Chemical Transformations of this compound

Oxidation Reactions and Products

Beyond epoxidation, the functional groups of this compound are susceptible to various other oxidation reactions, leading to a range of products. The secondary alcohol and the endocyclic double bond are the most likely sites for such transformations.

Oxidation of the Secondary Alcohol: The C-2 hydroxyl group can be oxidized to a ketone, yielding the corresponding p-menthenone derivative, carquejone. This transformation can be achieved using a variety of common oxidizing agents. Classic reagents include chromium-based compounds like pyridinium chlorochromate (PCC). However, milder and more environmentally friendly methods such as the Swern or Dess-Martin periodinane oxidations are often preferred to avoid harsh conditions and toxic heavy metals.

Oxidation of the Endocyclic Double Bond: The C-4,5 endocyclic double bond can undergo oxidative cleavage. Ozonolysis (O₃) followed by a reductive or oxidative work-up is a powerful method for this purpose. A reductive work-up (e.g., with dimethyl sulfide) would cleave the ring to yield keto-aldehyde products, while an oxidative work-up (e.g., with hydrogen peroxide) would produce keto-carboxylic acids.

Dihydroxylation: Both the endocyclic and exocyclic double bonds can be converted to vicinal diols using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions.

These oxidation products can serve as intermediates for further synthetic elaborations or be evaluated for their own biological activities. nrel.govmdpi.com

Table 3: Potential Oxidation Reactions of this compound

Target Site Reaction Reagent(s) Major Product(s)
C-2 Hydroxyl Alcohol Oxidation PCC, Swern, Dess-Martin Carquejone (ketone)
C-4,5 Double Bond Oxidative Cleavage 1. O₃; 2. (CH₃)₂S or H₂O₂ Keto-aldehydes or Keto-acids
C-4,5 or C-7,8 Double Bonds Dihydroxylation OsO₄ or cold, dilute KMnO₄ Vicinal Diols

Cyclization and Rearrangement Studies

The chemical literature lacks specific studies focused on the cyclization and rearrangement of the this compound skeleton itself. However, the chemistry of related terpene epoxides suggests potential pathways for investigation. Acid-catalyzed treatment of epoxides, such as the previously discussed this compound oxide, is known to induce rearrangements. researchgate.net

For instance, treatment of 7,8-epoxy-carquejol with a Lewis acid (e.g., BF₃·OEt₂) or a protic acid could initiate the opening of the epoxide ring to form a tertiary carbocation at C-7. This reactive intermediate could then undergo a variety of transformations, including:

Intramolecular Cyclization: The carbocation could be attacked by the C-2 hydroxyl group or the C-4,5 double bond, potentially forming new bicyclic ether or carbon-carbon frameworks.

Skeletal Rearrangements: Hydride or alkyl shifts could occur to yield more stable carbocation intermediates, leading to rearranged alcohol or alkene products.

While these reactions are plausible based on fundamental principles of organic chemistry and studies on other polycyclic systems, they remain speculative for this compound without direct experimental evidence. researchgate.netresearchgate.netnih.gov Future research in this area could uncover novel molecular skeletons derived from the this compound template.

Exploration of Green Chemistry Methodologies in Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is crucial for developing sustainable chemical processes. unibo.itnih.govthepharmajournal.com This involves minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable resources. mdpi.com

Key green chemistry strategies applicable to this compound chemistry include:

Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) like dichloromethane or benzene (B151609) with more environmentally benign alternatives is a primary goal. researchgate.net Water, supercritical fluids (like CO₂), ionic liquids, or bio-based solvents (e.g., ethanol, ethyl acetate) could be explored for reactions such as oxidation and derivatization. nih.govmdpi.com

Catalysis: The use of catalysts is a cornerstone of green chemistry. mdpi.com

Biocatalysis: Employing enzymes (e.g., lipases for esterification, oxidoreductases for oxidation) can offer high selectivity under mild conditions (room temperature, neutral pH), reducing energy consumption and by-product formation. mdpi.com

Heterogeneous Catalysis: Using solid-supported catalysts (e.g., metals on alumina (B75360) or silica) facilitates easy separation of the catalyst from the reaction mixture, allowing for recycling and minimizing contamination of the product.

Alternative Energy Sources:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. mdpi.com

Ultrasonic Irradiation (Sonochemistry): Ultrasound can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com

By integrating these methodologies, the synthesis of this compound derivatives can be made more efficient, economical, and environmentally friendly. mdpi.comekb.eg

Table 4: Application of Green Chemistry Principles to this compound Synthesis

Green Principle Conventional Method Green Alternative Benefit
Safer Solvents Dichloromethane, Chloroform Water, Ethanol, Supercritical CO₂, Ionic Liquids Reduced toxicity and environmental impact researchgate.net
Catalysis Stoichiometric reagents (e.g., CrO₃) Biocatalysts (enzymes), Heterogeneous catalysts Higher selectivity, milder conditions, catalyst recyclability mdpi.com
Energy Efficiency Conventional heating (reflux) Microwave irradiation, Ultrasound Reduced reaction times, lower energy consumption mdpi.com
Atom Economy Reactions with poor atom economy Rearrangements, Addition reactions Maximization of reactant incorporation into the final product

Antimicrobial Activity Mechanisms

Studies have explored the antimicrobial potential of essential oils containing this compound, suggesting mechanisms related to cell membrane disruption.

Evaluation Against Various Pathogens (In Vitro)

Essential oil from Baccharis trimera, which contains this compound and carquejyl acetate, has demonstrated antimicrobial activity against several bacteria, including Proteus vulgaris, Micrococcus luteus, and Corynebacterium xerosis. sld.cu One study reported minimum inhibitory concentration (MIC) values for the essential oil ranging from 500 μg/mL to 1,000 μg/mL against these bacteria. sld.cu Staphylococcus epidermidis was reported as an exception, showing no inhibition by the essential oil in one study. sld.cu

Antifungal Properties (In Vitro)

While direct studies specifically on the antifungal activity of isolated this compound are limited in the provided search results, essential oils containing this compound as a component have shown antifungal potential. For instance, essential oil from Baccharis trimera has been investigated for its antifungal activity. scientificelectronicarchives.org Other monoterpenoid phenols like carvacrol, structurally related to components found alongside this compound in essential oils, have demonstrated antifungal activity against various Candida strains by disrupting and depolarizing the plasma membrane. scielo.brmdpi.com

Bactericidal and Bacteriostatic Actions (In Vitro)

In the context of Baccharis trimera essential oil, which contains this compound, research has indicated both bactericidal and bacteriostatic effects depending on the bacterial strain. Bactericidal activity, defined by a significant reduction in viable bacterial density, was observed against Proteus vulgaris. sld.cu Bacteriostatic activity, characterized by the inhibition of bacterial growth, was noted against Proteus vulgaris, Micrococcus luteus, and Corynebacterium xerosis. sld.cu The distinction between bactericidal and bacteriostatic actions in vitro depends on the concentration and the specific microorganism being tested. mdpi.comnih.gov

Alexiteric Activity Against Ophidian Venoms

Investigations into the effects of this compound and its derivatives on snake venoms, particularly from the Bothrops genus, have been conducted in vitro. researchgate.netresearchgate.netnih.gov

Inhibition of Proteolytic Activity (In Vitro)

Studies have explored the ability of this compound and related compounds to inhibit the proteolytic activity of snake venoms. In vitro evaluations against Bothrops diporus venom have included this compound and its derivatives. researchgate.netresearchgate.netnih.gov While this compound was included in these studies, carquejone, another compound derived from Baccharis trimera, was noted as being more active in inhibiting venom activities among the tested samples. researchgate.netresearchgate.netnih.gov The inhibition of proteolytic activity is a relevant mechanism in neutralizing the damaging effects of snake venom. nih.govnih.gov

Reduction of Hemolysis (In Vitro)

The potential of this compound and related compounds to reduce hemolysis induced by snake venom has also been investigated in vitro. Hemolytic activity is a significant effect of some snake venoms. Studies evaluating the alexiteric activity of compounds from Baccharis trimera against Bothrops diporus venom have included the assessment of their impact on hemolysis. researchgate.netresearchgate.netnih.gov Similar to the findings on proteolytic activity, while this compound was evaluated, other compounds like carquejone showed more pronounced activity in reducing hemolysis caused by the venom. researchgate.netresearchgate.netnih.gov

Modulation of Coagulation (In Vitro)

Studies investigating the effect of this compound on coagulation have shown that it does not exhibit significant activity in pro-coagulation tests using Bothrops diporus venom. tandfonline.comresearchgate.net This suggests that, in the context of this specific venom-induced coagulation, this compound is inactive. tandfonline.comresearchgate.net Other compounds, such as carquejone, were found to be more active in these assays, indicating that the presence of an α,β-unsaturated carbonyl moiety might be important for this type of bioactivity. tandfonline.comresearchgate.net

Alteration of Venom Protein Electrophoretic Profiles (SDS-PAGE)

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight. khanacademy.org Studies have utilized SDS-PAGE to observe the effects of compounds on the protein profiles of snake venoms. Research on Bothrops diporus venom, in conjunction with investigations into this compound's effects, included the evaluation of alterations in venom protein bands following SDS-PAGE. tandfonline.comresearchgate.net While the studies explored the alexiteric activity of carquejiphenol and included this compound as a related compound, the specific alterations of venom protein electrophoretic profiles directly attributable to this compound were part of a broader assessment of Baccharis trimera derivatives against the venom. tandfonline.comresearchgate.net SDS-PAGE analysis can reveal differences in protein composition and potential interactions between venom components and tested compounds. journal-jop.orgresearchgate.netnih.gov

Antioxidant Potency Assessments (In Vitro)

The antioxidant capacity of compounds is commonly assessed in vitro through various assays that evaluate their ability to neutralize free radicals and inhibit oxidative processes like lipid peroxidation. mdpi.commdpi.com

Free Radical Scavenging Assays

Free radical scavenging assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, are widely used to determine the ability of a substance to donate a hydrogen atom or an electron to a stable free radical, thereby neutralizing it. mdpi.comprotocols.iodoaj.org These assays are considered simple, fast, and reproducible methods for assessing antioxidant activity. mdpi.com Studies have indicated that this compound possesses free radical scavenging properties. phorteeducacional.com.br The antioxidant activity in such assays is often quantified by the IC50 value, which represents the concentration of the antioxidant required to reduce the initial radical concentration by 50%. protocols.io

Inhibition of Lipid Peroxidation

Lipid peroxidation is a process where free radicals attack lipids containing double bonds, leading to the degradation of lipids and the formation of reactive species. rdd.edu.iquvigo.es Inhibiting lipid peroxidation is another key mechanism by which antioxidants exert their effects. mdpi.comms-editions.cl In vitro studies assessing the antioxidant potential of various compounds often include the evaluation of their ability to inhibit lipid peroxidation. ms-editions.clnih.gov While general information on lipid peroxidation inhibition assays is available, specific detailed findings solely focused on this compound's activity in inhibiting lipid peroxidation in vitro were not prominently found in the provided search results. protocols.io

Anti-inflammatory Response Pathways (In Vitro)

Inflammation is a complex biological response, and in vitro studies are used to investigate the effects of compounds on various inflammatory pathways. mdpi.com These studies often involve assessing the modulation of pro-inflammatory mediators or signaling pathways in cell cultures. mdpi.comfrontiersin.orgscielo.br While this compound and related compounds have been mentioned in the context of anti-inflammatory activity, detailed in vitro mechanistic investigations specifically focusing on the anti-inflammatory response pathways modulated solely by this compound were not extensively detailed in the provided search results. researchgate.netresearchgate.net Research on Baccharis trimera, a plant containing this compound, has shown anti-inflammatory properties, suggesting that this compound might contribute to these effects. researchgate.net In vitro experiments using cell lines can reveal the ability of compounds to modulate inflammatory pathways and cytokine release. mdpi.com

Biological Activity Studies in Vitro & Mechanistic Investigations

Antioxidant Potency Assessments (In Vitro)

The assessment of a compound's antioxidant capacity in vitro involves evaluating its ability to counteract oxidative stress by scavenging free radicals and inhibiting processes such as lipid peroxidation. mdpi.commdpi.com

Free radical scavenging assays, such as the DPPH assay, are widely employed to quantify the ability of a substance to neutralize unstable free radicals by donating an electron or hydrogen atom. mdpi.comprotocols.iodoaj.org These assays are valued for their simplicity, speed, and reproducibility in determining antioxidant potential. mdpi.com Research has indicated that this compound possesses free radical scavenging properties. phorteeducacional.com.br The efficacy in these assays is frequently expressed as an IC50 value, representing the concentration required to achieve 50% inhibition of the radical. protocols.io

Lipid peroxidation is a chain reaction initiated by free radicals that damages cell membranes and other lipid-containing structures. rdd.edu.iquvigo.es The inhibition of this process is a significant aspect of antioxidant defense. mdpi.comms-editions.cl In vitro methods are used to evaluate the capacity of compounds to interfere with lipid peroxidation. ms-editions.clnih.gov While the broader antioxidant activities of compounds are often studied, specific detailed findings focusing exclusively on this compound's in vitro inhibition of lipid peroxidation were not extensively highlighted in the provided search results. protocols.io

Anti-inflammatory Response Pathways (In Vitro)

In vitro studies play a crucial role in dissecting the mechanisms by which compounds influence inflammatory responses. mdpi.com These investigations often involve examining the modulation of pro-inflammatory mediators, enzymes, or signaling cascades in cellular models. mdpi.comfrontiersin.orgscielo.br Although this compound and related compounds have been mentioned in the context of the anti-inflammatory properties of Baccharis trimera, detailed in vitro studies specifically delineating the anti-inflammatory response pathways modulated solely by this compound were not extensively described in the provided information. researchgate.netresearchgate.net B. trimera extracts, which contain this compound, have demonstrated anti-inflammatory effects, suggesting a potential contribution of this compound to this activity. researchgate.net In vitro cell-based assays can provide insights into a compound's ability to modulate inflammatory cytokine release and associated pathways. mdpi.com

Cytotoxicity Against Cancer Cell Lines (In Vitro)

The evaluation of a compound's cytotoxic potential against various cancer cell lines in vitro is a fundamental step in cancer drug discovery. nih.govmdpi.comnih.gov These studies typically involve exposing cancer cells to different concentrations of the compound and measuring cell viability using assays like the MTT assay. nih.govmdpi.comresearchgate.net Research has included the assessment of this compound's cytotoxicity against cancer cell lines, such as melanoma SK23 and colon cancer HT29 cells. ufpr.br While this compound has been evaluated in this regard, comprehensive data tables detailing its cytotoxic effects across a wide panel of cancer cell lines were not prominently featured in the provided search results. ufpr.br Comparative studies with other compounds highlight the diverse range of cytotoxic activities observed against different cancer cell types. nih.govmdpi.comnih.govbrieflands.com

Data Tables

Based on the available information from the search results, detailed quantitative data specifically for this compound across all the requested in vitro assays is limited. The table below summarizes the qualitative findings regarding its reported activities.

Biological ActivityIn Vitro Finding for this compoundSource(s)
Modulation of CoagulationInactive in pro-coagulation test using Bothrops diporus venom. tandfonline.comresearchgate.net
Alteration of Venom Protein Electrophoretic ProfilesIncluded in studies evaluating B. trimera derivatives against venom. tandfonline.comresearchgate.net
Free Radical ScavengingPossesses free radical scavenging properties. phorteeducacional.com.br
Inhibition of Lipid PeroxidationSpecific detailed findings not prominently available in snippets. protocols.io
Anti-inflammatory Response PathwaysMentioned in context of anti-inflammatory B. trimera extracts. researchgate.netresearchgate.net
Cytotoxicity Against Cancer Cell LinesEvaluated against melanoma SK23 and colon cancer HT29 cell lines. ufpr.br

Growth Inhibition in Specific Cell Models (e.g., Siha, PC-3, HeLa, MCF-7)

Studies have investigated the potential of compounds, including those found in plants that may contain this compound, to inhibit the growth of various cancer cell lines. While direct studies specifically on this compound's effects on Siha, PC-3, HeLa, and MCF-7 cell lines were not explicitly detailed in the provided search results, related research on plant extracts and other compounds provides context for this type of investigation. For example, studies have examined the growth inhibition of MCF-7 (human breast cancer), PC-3 (prostate cancer), and HeLa (cervical cancer) cell lines by different compounds and extracts. waocp.org Research on other natural compounds has shown growth inhibition in MCF-7 cells and induction of apoptosis. nih.gov Similarly, studies on modified compounds have evaluated their ability to inhibit cancer cell growth in various lines, including HeLa and MCF-7. unife.it

Other Investigated Biological Activities (In Vitro)

Beyond potential effects on cancer cell growth, this compound and sources containing it have been investigated for other biological activities in vitro.

Schistosomicidal Activity Against Schistosoma mansoni

Research has explored the activity of natural products, including essential oils and compounds found in plants, against Schistosoma mansoni, a parasitic worm that causes schistosomiasis. nih.govmdpi.comresearchgate.net Some studies have identified this compound as a component of essential oils that exhibit activity against S. mansoni. researchgate.net Terpenoids, a class of compounds that includes this compound, are known to possess antischistosomal properties and can kill adult S. mansoni worms, possibly by altering their cholinergic nervous system which affects motility. researchgate.net In vitro studies evaluating schistosomicidal activity often assess parameters such as worm viability, motility, oviposition, mortality, and morphological changes. researchgate.net

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores and Structural Features

Pharmacophores are the essential molecular features that are responsible for a drug's biological activity. In the context of carquejol and its derivatives, specific moieties and groups have been studied for their contribution to activity.

Role of α,β-Unsaturated Carbonyl Moiety (e.g., in Carquejone)

While this compound itself is an alcohol, related compounds like carquejone possess an α,β-unsaturated carbonyl moiety. This functional group, where a carbonyl group is conjugated with an alkene, is known to be inherently electrophilic and can contribute to biological activity, particularly toxicity, through mechanisms like Michael addition. qsardb.orgpressbooks.publibretexts.org Studies comparing the alexiteric activity of this compound, carquejone, and other derivatives against snake venom have indicated that the α,β-unsaturated carbonyl moiety is essential for this specific bioactivity, with carquejone showing higher activity among the tested samples. researchgate.net This suggests that the presence and location of this group play a crucial role in the interaction with biological targets.

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor influencing the biological activity of chiral compounds like this compound. nih.govuou.ac.insolubilityofthings.comacademie-sciences.fr this compound has two asymmetric carbons, leading to different stereoisomers. conicet.gov.ar It is recognized that the chirality of a drug is strongly related to its biological or pharmacological activities, as biological systems, including proteins and receptors, are often stereoselective in their interactions. conicet.gov.arnih.govacademie-sciences.fr

Studies on natural this compound from Baccharis trimera have determined its absolute configuration as (4S,5R). conicet.gov.ar In this specific stereoisomer, the isopropenyl and hydroxyl groups have a cis configuration. conicet.gov.ar While multiple conformations exist, the most stable conformer identified computationally for this compound has a (4R,5R) configuration with the hydroxyl and isopropenyl groups in a trans arrangement. conicet.gov.ar The different orientations and directions of the dipole moments among the conformers could partially explain the potential biological properties reported for this compound. conicet.gov.arresearchgate.net The fact that biological properties can be attributed to the proximity of this compound's nucleophilic index with other bioactive terpenes further highlights the importance of its specific structural and electronic characteristics, which are influenced by stereochemistry. conicet.gov.ar

Computational SAR Modeling and Prediction

Computational methods play a significant role in understanding and predicting the SAR of compounds like this compound by analyzing their electronic and structural properties.

Correlation with Frontier Orbitals and Molecular Descriptors

Frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. conicet.gov.arucsb.edulibretexts.org The energies of HOMO and LUMO are related to the molecule's tendency to donate or accept electrons, respectively. ucsb.edu Studies on this compound have involved calculating frontier orbitals to predict its reactivity. conicet.gov.ar The gap values between HOMO and LUMO energies can provide insights into the molecule's kinetic stability and reactivity. conicet.gov.ar

Various molecular descriptors, which are numerical values that capture different aspects of a molecule's structure and properties, are also used in computational SAR studies. conicet.gov.arucsb.educedia.edu.ec For this compound, descriptors such as chemical potential, electronegativity, global hardness, global softness, and global electrophilicity and nucleophilicity indexes have been calculated. conicet.gov.arconicet.gov.ar These descriptors help to characterize the molecule's behavior and potential interactions. The proximity of this compound's nucleophilicity index to those of other biologically active terpenes has been noted as a possible justification for its observed pharmacological properties. conicet.gov.arresearchgate.netconicet.gov.ar

Molecular Docking and Binding Site Predictions

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a molecule when it is bound to a biological target, such as a protein or enzyme. doi.orgtandfonline.com This method helps to understand the potential interactions between the ligand (this compound or its derivatives) and the binding site of the target, providing insights into the molecular basis of activity. While the provided search results mention molecular docking in the context of SAR studies for other compounds doi.orgtandfonline.comresearchgate.net, and suggest its necessity for confirming hypotheses about specific bioactivity requirements for ortho-menthane monoterpenes tandfonline.com, specific detailed molecular docking studies with this compound and predicted binding sites were not explicitly found within the search results. However, the application of such methods is a standard approach in computational SAR to predict how this compound might interact with potential biological targets based on its structure and electronic properties.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound32054
CarquejoneNot found in search results
Carquejyl acetate (B1210297)208438

Data Tables

Advanced Analytical and Detection Methodologies for Research

Spectroscopic and Spectrometric Innovations

Spectroscopic techniques provide detailed information about the molecular structure of a compound. When coupled with chromatographic separation, they offer a powerful means of identifying and characterizing substances like carquejol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules. nih.gov For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm its carbon skeleton and stereochemistry.

Standard 1D NMR experiments include ¹H NMR and ¹³C NMR. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their types (e.g., CH₃, CH₂, CH, C).

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, even if they are not directly bonded, providing critical information about the molecule's three-dimensional structure and stereochemistry.

These advanced techniques, often performed on high-field NMR spectrometers, are essential for the unambiguous structural confirmation of this compound isolated from natural sources. nih.govstrath.ac.uk

Table 3: Representative ¹³C and ¹H NMR Chemical Shift Data for this compound

Carbon No. ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity
C1 ~45.2 ~2.10 m
C2 ~125.8 ~5.60 d
C3 ~135.1 ~5.80 d
C4 ~72.3 ~4.10 t
C5 ~50.5 ~2.30 m
C6 ~148.9 - s
C7 ~109.7 ~4.90, 5.05 s, s
C8 ~20.9 ~1.75 s
C9 ~145.3 - s

Note: This table provides expected chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions. pitt.eduthieme-connect.de

Hyphenated techniques, which couple a separation method with a spectroscopic detection method online, are powerful for analyzing complex mixtures without the need for prior isolation of individual components. mdpi.comresearchgate.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) combines the separation power of HPLC with the structural elucidation capabilities of NMR. mdpi.comresearchgate.net In this setup, the eluent from the HPLC column flows directly into an NMR flow probe. This allows for the acquisition of NMR spectra of compounds as they elute. LC-NMR can be operated in different modes, including on-flow (for a quick overview) and stop-flow (where the flow is stopped when a peak of interest is in the detector to allow for longer acquisition times and more advanced NMR experiments). nih.gov This technique would be particularly useful for analyzing less volatile derivatives of this compound or for studying its biotransformation products in a biological matrix. researchgate.netnih.gov

GC-IR (Gas Chromatography-Infrared Spectroscopy) is another valuable hyphenated technique. As compounds elute from the GC column, they pass through a light pipe in an FTIR (Fourier-Transform Infrared) spectrometer. The IR spectrum provides information about the functional groups present in the molecule. For this compound, GC-IR would clearly show the presence of the hydroxyl (-OH) group and the C=C double bonds, complementing the data obtained from GC-MS.

Computational Tools in Analytical Method Development

The development of robust and efficient analytical methods for natural products like this compound is increasingly being accelerated by computational tools. These in silico approaches allow researchers to predict chemical properties, simulate analytical behaviors, and streamline method optimization, thereby reducing experimental costs and time. For a monoterpenoid such as this compound, computational modeling can provide critical insights into its physicochemical and pharmacokinetic profiles, which are essential for designing effective analytical strategies. nih.gov

A significant application of computational tools is in the early stages of drug discovery and development, where predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. nih.gov By employing a variety of computational models and software, researchers can build an in silico profile for this compound. For instance, models can predict its gastrointestinal absorption, potential for inhibiting key metabolic enzymes like cytochrome P450 isoforms, and assess toxicological risks such as mutagenicity or hepatotoxicity before extensive lab work is undertaken. nih.gov This predictive analysis helps in identifying potential challenges in quantification and detection in biological matrices.

Furthermore, computational thermodynamics models are used to predict fundamental physicochemical properties that govern analytical behavior. Models like the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) and the Conductor-like Screening Model for Real Solvents (COSMO-RS) can estimate the solubility of monoterpenoids in various organic solvents and water. acs.orgnih.gov This information is invaluable for developing extraction, separation, and purification processes, allowing for the rational selection of solvents and optimization of conditions for techniques like liquid chromatography. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis and other chemoinformatic approaches can also be applied. nih.gov These methods establish relationships between the chemical structure of a compound and its properties or biological activity. For this compound, QSAR could be used to predict chromatographic retention times or its response factor in different detectors, aiding in the preliminary design of analytical methods. scielo.br By simulating interactions and predicting properties, these computational tools serve as a gatekeeper, ensuring that laboratory efforts are focused on the most promising and viable analytical approaches. nih.gov

Computational Tool/ApproachApplication in Analytical Method Development for this compoundPredicted Outcome/Benefit
ADMET Prediction ModelsIn silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles.Provides insights into pharmacokinetic behavior, helping to anticipate challenges in bioanalysis and guiding the development of methods for detection in biological fluids. nih.gov
Solubility Prediction Models (e.g., NRTL-SAC, COSMO-RS)Estimation of this compound's solubility in various solvents.Facilitates the rational design of extraction and purification protocols and aids in the selection of mobile phases for liquid chromatography. acs.orgnih.gov
Molecular Docking and DynamicsSimulating the interaction of this compound with stationary phases or biological targets.Helps in understanding separation mechanisms in chromatography and can predict potential biological interactions relevant for targeted assays. nih.gov
Quantitative Structure-Property Relationship (QSPR)Predicting analytical properties like chromatographic retention time, boiling point, or mass spectral fragmentation.Accelerates method development by providing starting parameters for techniques like Gas Chromatography (GC) and Mass Spectrometry (MS). scielo.br
Dereplication Software and DatabasesComparing experimental data (e.g., MS, NMR) against libraries of known natural products.Enables rapid, computer-assisted identification of this compound in complex extracts, distinguishing it from other known compounds without the need for isolation. gcms.cz

Emerging Detection Technologies for Metabolomics Research

The study of this compound, particularly within its natural source, the plant Baccharis trimera, has been significantly advanced by emerging detection technologies in the field of metabolomics. nih.gov These high-throughput analytical techniques allow for the comprehensive profiling of metabolites in a biological sample, enabling researchers to identify and quantify compounds like this compound even in complex mixtures. scispace.comnewsciencepubl.com

Mass Spectrometry (MS)-Based Metabolomics: Mass spectrometry, especially when coupled with chromatographic separation, is a cornerstone of modern metabolomics. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile monoterpenoid, this compound is well-suited for analysis by GC-MS. scielo.brsemanticscholar.org This technique is a powerful tool for analyzing the essential oil composition of plants like B. trimera. scielo.brsemanticscholar.orgphcog.com Advanced GC-MS/MS (tandem mass spectrometry) systems provide enhanced sensitivity and selectivity, which is crucial for accurately identifying and quantifying terpenes that may have structural isomers. The use of soft ionization techniques, such as chemical ionization (CI), can yield identifiable molecular ion peaks, which is advantageous for confirming the molecular weight of metabolites. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Ultra-High Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) is a key technology for untargeted metabolomic studies of B. trimera extracts. scispace.com This approach allows for the detection of a wide range of compounds, including less volatile derivatives and other classes of metabolites like flavonoids and diterpenoids that are present alongside this compound. nih.gov Untargeted metabolomics using UHPLC-HRMS has been successfully used to chemically differentiate B. trimera from other closely related species, which is vital for quality control. researchgate.netnewsciencepubl.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another powerful, non-destructive technique used in metabolomics. mdpi.com It provides detailed structural information about the molecules present in an extract. mdpi.com For a compound like this compound, ¹H NMR and ¹³C NMR are fundamental for structural confirmation. researchgate.net Advanced multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be applied directly to plant extracts to identify known compounds without prior isolation. mdpi.comipb.pt The combination of NMR and MS data, often facilitated by computational platforms like the Global Natural Products Social Molecular Networking (GNPS), allows for more confident annotation of compounds in complex metabolomic datasets. scispace.com Chemometric analysis of NMR datasets can also reveal chemical variability and help classify samples based on their metabolic fingerprint. researchgate.net

These emerging technologies provide a "snapshot" of the plant's metabolism, placing this compound within the broader chemical context of its source. They are indispensable for applications ranging from chemotaxonomy and quality control of herbal products to understanding the biochemical pathways that produce these valuable natural compounds. scispace.comsemanticscholar.org

Detection TechnologyPrimary Application for this compound ResearchAdvantagesLimitations
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Targeted quantification and profiling of volatile compounds, including this compound, in essential oils. High sensitivity, excellent chromatographic resolution for isomers, robust and well-established libraries for identification. gcms.czLimited to volatile and thermally stable compounds; may require derivatization for some metabolites.
Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)Untargeted metabolomic fingerprinting of Baccharis trimera extracts for quality control and chemotaxonomy. scispace.comnewsciencepubl.comBroad coverage of metabolites (polar and non-polar), high mass accuracy for formula determination, suitable for a wide range of compound classes. nih.govIon suppression effects can complicate quantification; chromatographic separation of isomers can be challenging.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR)Unambiguous structure elucidation and identification of this compound and other metabolites directly in crude extracts. mdpi.comipb.ptNon-destructive, highly reproducible, provides detailed structural information, quantitative with proper standards. mdpi.comresearchgate.netRelatively low sensitivity compared to MS, complex data analysis, can be hindered by signal overlap in very complex mixtures. nih.gov
Hyphenated Approaches (e.g., LC-MS-NMR)Comprehensive characterization of novel or unknown compounds related to this compound in complex matrices.Combines the separation power and sensitivity of LC-MS with the definitive structural information from NMR.Technically complex, requires specialized instrumentation and significant data processing expertise.

Enzymatic and Biotransformation Pathways

Microorganism-Mediated Transformations of Carquejol

Enzymatic Synthesis of this compound Derivatives

The enzymatic synthesis of this compound derivatives involves using enzymes as catalysts to facilitate specific chemical reactions, offering advantages such as high selectivity and milder reaction conditions compared to traditional chemical synthesis. bidd.groupnih.govdaneshyari.com While direct enzymatic synthesis of this compound from simpler precursors is not detailed in the search results, the concept of using enzymes to modify natural products or synthesize their derivatives is a recognized field. qmclab.com this compound oxide (7,8-epoxy-carquejol) is mentioned as a novel derivative, and some practical aspects for its preparation exist, though the specific involvement of enzymes in its synthesis is not explicitly stated in the provided context. Carquejiphenol, another derivative, has been synthesized, but the described methods appear to be chemical rather than enzymatic.

Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve the synthesis of target molecules. This approach leverages the strengths of both methodologies, utilizing chemical reactions for broader transformations and enzymatic reactions for highly selective steps, such as stereoselective conversions. bidd.groupqmclab.com Essential oil constituents, including compounds found alongside this compound, can serve as starting materials in chemoenzymatic syntheses to produce high-value products. qmclab.com This strategy is particularly useful when classical organic synthesis routes suffer from low selectivity or require harsh conditions. qmclab.com Although specific examples of chemoenzymatic synthesis involving this compound were not found, the principles of this approach could potentially be applied to synthesize complex this compound derivatives with high precision.

Biocatalysis for Selective Conversions

Biocatalysis, the use of enzymes or whole cells to catalyze chemical reactions, is valued for its ability to perform highly selective transformations, including chemoselective, regioselective, and stereoselective conversions. nih.govdaneshyari.com Enzymes can discriminate between similar functional groups or stereoisomers, leading to cleaner reactions and simplified purification processes. bidd.groupqmclab.com The biocatalytic conversion of other terpenes, such as the reduction of carvone (B1668592) by unconventional yeasts, illustrates the potential for biocatalysis in modifying terpene structures with high selectivity. nih.gov While specific biocatalytic conversions of this compound are not detailed, the inherent selectivity of biocatalysts makes them promising tools for the targeted modification of this compound to produce specific derivatives.

Metabolic Fate and Biotransformation Studies (In Vitro)

Studies on the metabolic fate and biotransformation of compounds in vitro are crucial for understanding how they are processed in biological systems. These studies often utilize liver fractions (such as S9 or microsomes) or recombinant enzymes to simulate metabolic processes. chemeo.com Reactions such as hydroxylation, oxidation, reduction, and conjugation (e.g., glucuronidation, sulfation) are common metabolic transformations investigated in vitro. chemeo.com While no specific in vitro metabolic fate studies for this compound were found in the provided search results, the methodologies employed for other compounds, such as synthetic cannabinoids and opioids, could be applied to this compound to elucidate its metabolic pathways and identify potential metabolites. chemeo.com These studies typically involve incubating the compound with liver enzymes or cell fractions and analyzing the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). chemeo.com

Future Research Perspectives and Methodological Advancements

Elucidation of Undiscovered Biosynthetic Enzymes

Understanding the complete biosynthetic pathway of carquejol is essential for its sustainable production and potential metabolic engineering. While some aspects of monoterpene biosynthesis are known, the specific enzymes involved in the formation of the ortho-menthane skeleton of this compound may still require full elucidation. Research in this area could focus on identifying and characterizing the genes and enzymes responsible for the unique cyclization and modification steps leading to this compound. Techniques such as transcriptomics and proteomics, coupled with enzyme activity assays and genetic manipulation in producing organisms, could help uncover these undiscovered biosynthetic enzymes. ar-raniry.ac.idfrontiersin.org Gaps in understanding biosynthetic pathways for natural products are a known challenge, and approaches like chemoproteomics are being explored to identify previously unknown enzymes involved in complex plant metabolic processes. frontiersin.org

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

Current or future demand for this compound and its derivatives may necessitate the development of efficient and sustainable synthetic routes. Traditional organic synthesis can involve hazardous reagents and energy-intensive processes. chemistryjournals.net Future research will likely focus on developing novel synthetic methodologies that align with green chemistry principles, such as using sustainable catalysts, renewable feedstocks, and more benign reaction conditions. chemistryjournals.netfjhresearch.com Techniques like photocatalysis and flow chemistry are being explored for developing more sustainable synthetic pathways. fjhresearch.comafjbs.com Computational tools and machine learning are also expected to play a role in designing and optimizing these novel routes, potentially reducing the need for extensive trial-and-error experimentation. afjbs.comchemical.ai

In-depth Mechanistic Studies of Biological Activities at a Molecular Level

While this compound and Baccharis trimera extracts have shown various biological activities, including potential anti-inflammatory, antioxidant, and antiparasitic effects, the precise molecular mechanisms underlying these activities are often not fully understood. researchgate.netmdpi.comtandfonline.com Future research should aim for in-depth mechanistic studies at a molecular level. This could involve identifying specific protein targets, elucidating signaling pathways affected by this compound, and understanding its interactions with cellular components. Advanced techniques such as protein binding assays, cell-based assays, and potentially structural biology methods like X-ray crystallography or cryo-EM could provide detailed insights into how this compound exerts its biological effects.

Exploration of New this compound Derivatives with Tailored Bioactivities

Integration of Omics Technologies in this compound Research

Integrating various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more holistic understanding of the biological systems producing this compound and the effects of this compound on biological systems. ar-raniry.ac.idfrontiersin.orgnih.govmdpi.comnih.gov Future research could utilize integrated omics approaches to:

Investigate the genetic and molecular factors influencing this compound biosynthesis in plants under different conditions. ar-raniry.ac.id

Study the global cellular responses (changes in gene expression, protein levels, and metabolite profiles) when cells or organisms are exposed to this compound. frontiersin.orgmdpi.com

Identify potential biomarkers related to this compound's biological effects. humanspecificresearch.org

Integrating multi-omics data presents computational and analytical challenges, requiring sophisticated bioinformatics tools and strategies for data harmonization, integration, and interpretation. mdpi.comfrontiersin.org

Advanced Computational Modeling for Structure-Function Relationships

Computational modeling techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for understanding the relationship between the structure of this compound and its biological function. researchgate.netnih.govmdpi.commdpi.com Future research can leverage advanced computational modeling to:

Predict the binding affinity and interaction modes of this compound and its derivatives with potential biological targets. researchgate.netnih.govmdpi.com

Simulate the behavior of this compound in biological environments and study its dynamic interactions with membranes or proteins. researchgate.net

Develop predictive models for the biological activity of novel this compound derivatives based on their chemical structures. ijpsjournal.commdpi.com

Gain insights into the stereoisomer-specific biological activities of this compound. conicet.gov.ar

These in silico studies can guide experimental design, prioritize compounds for synthesis and testing, and provide mechanistic insights that are difficult to obtain through experimental methods alone. researchgate.netnih.govmdpi.commdpi.comcam.ac.uk

Q & A

Q. How to address potential biases in this compound’s pharmacological data interpretation?

  • Methodological Answer : Implement blinding during data collection/analysis. Use independent replicates and pre-register hypotheses on platforms like Open Science Framework. Disclose funding sources and conflicts of interest. Apply TRIPOD guidelines for predictive model reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.